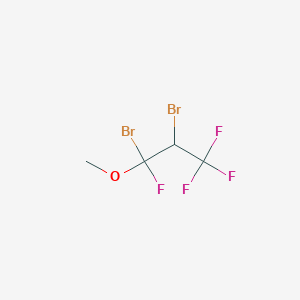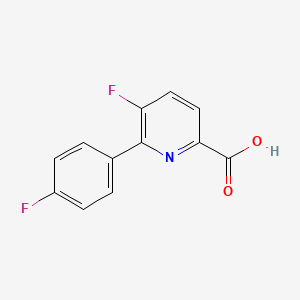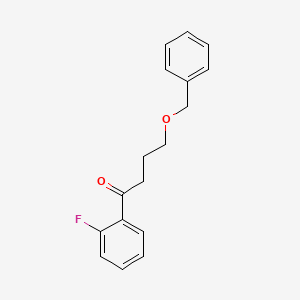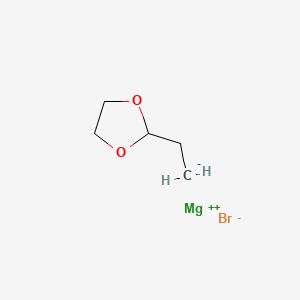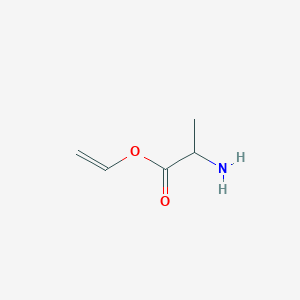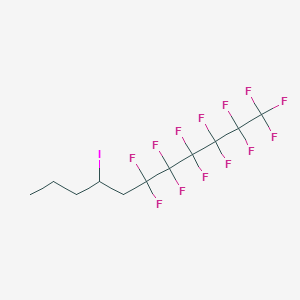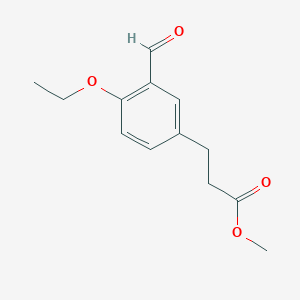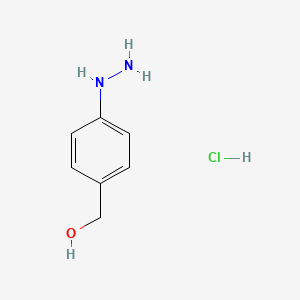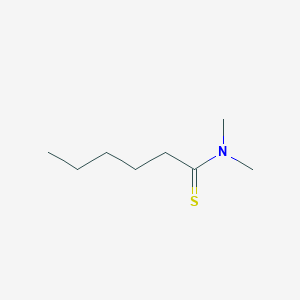
N,N-Dimethylhexanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylhexanethioamide is an organic compound characterized by the presence of a thioamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethylhexanethioamide can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Hexanoyl chloride+Dimethylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethylhexanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioamide group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylhexanethioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of heterocycles and other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N,N-Dimethylhexanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMA)
- N,N-Dimethylthioacetamide
Comparison
N,N-Dimethylhexanethioamide is unique due to its longer alkyl chain compared to N,N-Dimethylformamide and N,N-Dimethylacetamide This structural difference can influence its solubility, reactivity, and biological activity
Eigenschaften
CAS-Nummer |
5310-03-2 |
|---|---|
Molekularformel |
C8H17NS |
Molekulargewicht |
159.29 g/mol |
IUPAC-Name |
N,N-dimethylhexanethioamide |
InChI |
InChI=1S/C8H17NS/c1-4-5-6-7-8(10)9(2)3/h4-7H2,1-3H3 |
InChI-Schlüssel |
ULXRLYDARMWIKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



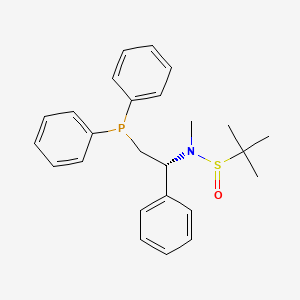
![Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15092185.png)
